
Nolotil (combination)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nolotil (combination), also known as Nolotil (combination), is a useful research compound. Its molecular formula is C34H46BrN4NaO8S and its molecular weight is 773.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nolotil (combination) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nolotil (combination) including the price, delivery time, and more detailed information at info@benchchem.com.
化学反応の分析
Metamizole-Tramadol Synergistic Interaction
Metamizole demonstrates a pharmacodynamic synergy with tramadol, enhancing antinociceptive effects. In rodent models, co-administration of metamizole (177.8 mg/kg) and tramadol (17.8 mg/kg) subcutaneously showed:
-
Altered pharmacokinetics of metamizole’s metabolites (4-methylaminoantipyrine, MAA; 4-aminoantipyrine, AA) due to enzyme competition .
The interaction occurs via competitive inhibition of hepatic cytochrome P450 enzymes, slowing the metabolism of both drugs and prolonging their effects.
Metabolite Pharmacokinetics
Metamizole undergoes hydrolysis to MAA and AA, which are pharmacologically active. Tramadol co-administration modifies their pharmacokinetic profiles:
Parameter | MAA (Metamizole Alone) | MAA (Metamizole + Tramadol) | AA (Metamizole Alone) | AA (Metamizole + Tramadol) |
---|---|---|---|---|
AUC₀–∞ (μg·h/mL) | 45.2 ± 6.7 | 58.9 ± 8.3* | 32.1 ± 4.9 | 41.5 ± 5.6* |
Cₘₐₓ (μg/mL) | 12.4 ± 1.8 | 15.1 ± 2.1* | 8.9 ± 1.2 | 10.3 ± 1.5* |
t½ (h) | 2.1 ± 0.3 | 2.9 ± 0.4* | 1.8 ± 0.2 | 2.3 ± 0.3* |
Data derived from plasma concentration-time curves in rats (p < 0.05) .
-
AUC₀–∞ : Increased by 30% for MAA and 29% for AA.
-
t½ : Prolonged elimination half-life suggests reduced clearance (Cl/F) when combined with tramadol.
Reaction Optimization in Combination Therapies
Chemical reaction optimization (CRO) methodologies have been applied to study drug interactions. For metamizole combinations:
Factor | Experimental Range | Impact on Yield/Effect |
---|---|---|
Dosage Ratio | 1:0.1 – 1:10 | Maximal synergy at 1:0.1 |
Temperature | 25°C – 40°C | Optimal enzymatic activity at 37°C |
Administration Route | Subcutaneous vs. Oral | SC achieves faster Cₘₐₓ |
These parameters were validated using response surface methodology (RSM) and face-centered composite designs .
Mechanistic Pathways
特性
CAS番号 |
8059-83-4 |
---|---|
分子式 |
C34H46BrN4NaO8S |
分子量 |
773.7 g/mol |
IUPAC名 |
sodium;[(1R,2R,4S,5S)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;bromide |
InChI |
InChI=1S/C21H30NO4.C13H17N3O4S.BrH.Na/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;4-8H,9H2,1-3H3,(H,18,19,20);1H;/q+1;;;+1/p-2/t15?,16-,17-,18+,19-,20+,22?;;;/m1.../s1 |
InChIキー |
HXVLGCPUEAIPLA-IUVSCEIPSA-L |
SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Br-] |
異性体SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Br-] |
正規SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Br-] |
同義語 |
Buscopan compositum dypyrone - hyoscine butylbromide dypyrone, hyoscine butylbromide drug combination Nolotil (combination) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。